molecular formula C21H19F2N3O3 B6950294 N-cyclopropyl-N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]cinnoline-4-carboxamide

N-cyclopropyl-N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]cinnoline-4-carboxamide

Cat. No.: B6950294
M. Wt: 399.4 g/mol
InChI Key: KOUHTWQUXRNLEJ-UHFFFAOYSA-N
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Description

N-cyclopropyl-N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]cinnoline-4-carboxamide is a novel organic compound. Its complex structure, featuring a cinnoline core coupled with various functional groups, suggests its potential application in diverse scientific fields.

Properties

IUPAC Name

N-cyclopropyl-N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]cinnoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F2N3O3/c1-28-19-10-13(6-9-18(19)29-21(22)23)12-26(14-7-8-14)20(27)16-11-24-25-17-5-3-2-4-15(16)17/h2-6,9-11,14,21H,7-8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOUHTWQUXRNLEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CN(C2CC2)C(=O)C3=CN=NC4=CC=CC=C43)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic routes and reaction conditions: The synthesis of this compound typically begins with the preparation of the cinnoline core. Various functional groups are subsequently introduced through multi-step organic reactions involving specific reagents and catalysts. The specific sequence of reactions may vary, but common methods include nucleophilic substitution and cyclization reactions.

Industrial production methods: In an industrial setting, the production is optimized for efficiency, yield, and purity. Large-scale production often involves continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of reactions it undergoes: N-cyclopropyl-N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]cinnoline-4-carboxamide can undergo a variety of chemical reactions, including:

  • Oxidation: Can be oxidized to form corresponding derivatives.

  • Reduction: Reduction can lead to the formation of amine derivatives.

  • Substitution: Various substituents can be introduced or modified on the cinnoline core.

Common reagents and conditions used in these reactions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminium hydride. Reactions often occur under controlled temperatures and inert atmosphere to prevent unwanted side reactions.

Major products formed from these reactions: Depending on the reaction conditions, products can include hydroxylated, aminated, or other functionally modified derivatives of the original compound.

Scientific Research Applications

In chemistry, this compound's unique structure is valuable for studying reaction mechanisms and developing new synthetic methods. Biologically, its potential pharmacological activity could be explored for drug development, particularly in targeting specific enzymes or receptors. In medicine, its structural framework might inspire the design of new therapeutic agents. Industrially, it might be used as an intermediate in the synthesis of more complex molecules or materials.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets. Its functional groups enable binding to active sites of enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific context of its application, whether biochemical assays or cellular studies.

Comparison with Similar Compounds

Compared to other cinnoline derivatives, N-cyclopropyl-N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]cinnoline-4-carboxamide stands out due to its unique combination of functional groups, which may enhance its chemical reactivity and biological activity. Similar compounds include other cinnoline carboxamides and cinnoline derivatives with different substituents on the aromatic rings.

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